N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide
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Overview
Description
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is an organic compound that features a furan ring, a fluoro-substituted phenyl ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluoro-substituted benzene derivative is reacted with a suitable nucleophile.
Formation of the acrylamide moiety: This can be done by reacting the intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The fluoro-phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Products typically include amines.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-phenyl group can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: A compound with a similar fluoro-phenyl group but different functional groups.
3-Formylphenylboronic Acid: Contains a phenyl ring with a formyl group and boronic acid functionality.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is unique due to the combination of its structural features, including the fluoro-phenyl group, furan ring, and acrylamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLFWAMSCGFLB-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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